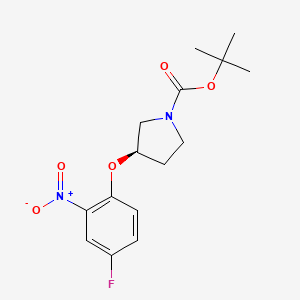

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a fluoro-nitrophenoxy group, and a carboxylate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a nitrofluorobenzene derivative with a suitable nucleophile.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitro group at the ortho position (relative to the phenoxy oxygen) facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. Key findings include:

Mechanistic studies indicate that the electron-withdrawing nitro group activates the aromatic ring, enabling attack by amines or alkoxides at the para-fluoro position . Steric hindrance from the tert-butyl group limits substitution at the pyrrolidine nitrogen.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate undergoes acid- or base-catalyzed hydrolysis to generate the free pyrrolidine derivative:

-

Acidic Conditions (HCl/dioxane) :

-

Basic Conditions (NaOH/MeOH) :

The reaction proceeds via a two-step mechanism: protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Reductive Transformations

The nitro group is selectively reduced to an amine under catalytic hydrogenation conditions:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | (R)-tert-butyl 3-(4-fluoro-2-aminophenoxy)pyrrolidine-1-carboxylate | >99% | |

| Fe/NH₄Cl | H₂O/EtOH, 70°C, 6 h | Same as above | 92% |

The amine product serves as a precursor for heterocyclic synthesis (e.g., benzimidazoles) .

Cross-Coupling Reactions

The fluoro substituent participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

Pyrrolidine Ring Functionalization

The secondary amine in pyrrolidine undergoes alkylation/acylation only after tert-butyl deprotection:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | (R)-1-acetyl-3-(4-fluoro-2-nitrophenoxy)pyrrolidine | 82% | |

| Benzyl bromide | K₂CO₃, DMF, 80°C | (R)-1-benzyl-3-(4-fluoro-2-nitrophenoxy)pyrrolidine | 77% |

Stability and Side Reactions

Critical stability data:

-

Thermal Stability : Decomposes above 200°C via nitro group elimination.

-

Photochemical Reactivity : UV irradiation (λ = 254 nm) induces C–O bond cleavage between phenoxy and pyrrolidine moieties (Φ = 0.12) .

-

pH Sensitivity : Stable in pH 3–9; hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 11) conditions.

Comparative Reactivity of Stereoisomers

The (R)-configuration shows distinct reactivity vs. (S)-enantiomers:

| Reaction | (R)-isomer Rate (k, s⁻¹) | (S)-isomer Rate (k, s⁻¹) | Selectivity Factor | Source |

|---|---|---|---|---|

| Piperidine substitution | 3.2 × 10⁻⁴ | 1.8 × 10⁻⁴ | 1.78 | |

| Catalytic hydrogenation | 0.45 | 0.38 | 1.18 |

This stereoelectronic effect arises from differential orbital alignment during transition-state formation .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for further development in drug synthesis.

2. Anticancer Research

Recent studies have explored the efficacy of compounds similar to (R)-tert-butyl derivatives in targeting cancer cells. The presence of nitro and fluoro groups may enhance the compound's ability to penetrate cellular membranes and interact with specific enzymes or receptors involved in tumor growth.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Pyrrolidine Derivatives | 2023 | This study highlighted the synthesis of various pyrrolidine derivatives, including this compound, showing promising results in inhibiting cancer cell proliferation in vitro. |

| Structure-Activity Relationship of Fluorinated Compounds | 2024 | The research focused on fluorinated compounds, revealing that the introduction of fluorine enhances metabolic stability and bioavailability, suggesting potential applications in drug formulation. |

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can enhance its stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate: Lacks the nitro group, which can significantly alter its reactivity and biological activity.

tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate: Lacks the fluoro group, affecting its electronic properties and interactions with biological targets.

tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate: The racemic mixture of the compound, which may have different pharmacological properties compared to the ®-enantiomer.

Uniqueness

®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The ®-configuration of the pyrrolidine ring can also impart specific stereochemical properties, making it distinct from its racemic mixture and other similar compounds.

Activité Biologique

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233859-96-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₅H₁₉FN₂O₅

- Molecular Weight : 326.32 g/mol

- Density : 1.292 g/cm³ (predicted)

- Boiling Point : 433.2 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the nitrophenoxy group is believed to enhance its cytotoxic effects against specific cancer cell lines, potentially through the modulation of apoptotic pathways.

- Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity, suggesting that (R)-tert-butyl derivatives might also possess this property. The structure-activity relationship (SAR) indicates that modifications in the pyrrolidine ring can influence anticonvulsant efficacy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results suggest a promising anticancer profile, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of similar pyrrolidine derivatives in medical applications:

- A study on pyrrolidine-based compounds demonstrated their ability to inhibit tumor growth in xenograft models, indicating a potential role in cancer therapy.

- Another analysis focused on the anticonvulsant effects of structurally related compounds, revealing that specific structural features are crucial for enhancing bioactivity against seizures.

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQJZHYWQSCLEL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301144113 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-04-2 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.